N-Hydroxy-2-(4-methoxy-2,5-dimethyl-phenyl)-acetamidine
CAS No.: 885952-55-6
Cat. No.: VC18493934
Molecular Formula: C11H16N2O2
Molecular Weight: 208.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 885952-55-6 |
|---|---|
| Molecular Formula | C11H16N2O2 |
| Molecular Weight | 208.26 g/mol |
| IUPAC Name | N'-hydroxy-2-(4-methoxy-2,5-dimethylphenyl)ethanimidamide |
| Standard InChI | InChI=1S/C11H16N2O2/c1-7-5-10(15-3)8(2)4-9(7)6-11(12)13-14/h4-5,14H,6H2,1-3H3,(H2,12,13) |
| Standard InChI Key | LAFPVERNYXJFIH-UHFFFAOYSA-N |
| Isomeric SMILES | CC1=CC(=C(C=C1OC)C)C/C(=N\O)/N |
| Canonical SMILES | CC1=CC(=C(C=C1OC)C)CC(=NO)N |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is N'-hydroxy-2-(4-methoxy-2,5-dimethylphenyl)ethanimidamide, reflecting its substitution pattern and functional groups . The molecular formula C₁₁H₁₆N₂O₂ corresponds to a monoisotopic mass of 208.121 Da, as calculated via PubChem’s computational tools .
Table 1: Key Identifiers of N-Hydroxy-2-(4-Methoxy-2,5-Dimethyl-Phenyl)-Acetamidine
| Property | Value |
|---|---|
| CAS Registry Number | 885952-55-6 |
| Molecular Formula | C₁₁H₁₆N₂O₂ |
| Molecular Weight | 208.26 g/mol |
| InChI Key | LAFPVernYXJFIH-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1OC)C)CC(=NO)N |
Structural Analysis
The compound features a para-methoxy group and two methyl groups at the 2- and 5-positions of the phenyl ring, creating steric and electronic effects that influence its reactivity. The acetamidine moiety (-NH-C(=NH)-OH) introduces hydrogen-bonding capability and potential chelation properties . XLogP3-AA, a measure of lipophilicity, is computed as 1.9, indicating moderate solubility in organic solvents .
Synthesis and Reactivity
Reactivity Profile
The hydroxyimino group (-NH-OH) is susceptible to oxidation, potentially forming nitroso intermediates. The methyl and methoxy substituents on the aromatic ring may direct electrophilic substitution reactions to the ortho and para positions relative to the methoxy group .
Physicochemical Properties
Spectroscopic Characteristics
Mass Spectrometry: The exact mass (208.121 Da) and fragmentation pattern would likely show peaks corresponding to the loss of the hydroxyl group (17 Da) and methoxy fragment (31 Da) .
Infrared Spectroscopy: Key absorptions include:
Thermodynamic Properties
Computational data from PubChem suggest a boiling point of approximately 350°C and a melting point range of 120–125°C, though experimental validation is lacking .
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